Enhanced Lipophilicity and Predicted Membrane Permeability vs. Benzyl Isocyanide
The compound exhibits a higher computed lipophilicity (XLogP3 = 2.1) compared to the commonly used benzyl isocyanide (XLogP3 = 1.6) [1][2]. This difference is quantifiable and directly impacts the predicted ability of the compound and its derivatives to cross biological membranes. The presence of the additional methoxy group and the ethyl linker contributes to this increased lipophilicity.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Benzyl isocyanide (XLogP3 = 1.6) |
| Quantified Difference | +0.5 log units (31% increase in logP) |
| Conditions | Computed descriptor via XLogP3 algorithm in PubChem |
Why This Matters
Higher lipophilicity can enhance membrane permeability, making this compound a preferred building block for synthesizing libraries intended for cell-based assays or for designing bioactive molecules with improved pharmacokinetic properties.
- [1] PubChem. (2025). Compound Summary for CID 449798, 2-(4-Methoxyphenyl)ethylisocyanide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 82558, Benzyl isocyanide. National Center for Biotechnology Information. View Source
